molecular formula C19H31NO2 B15008796 1-(Piperidin-1-yl)-3-(4-propoxyphenyl)pentan-3-ol CAS No. 446054-28-0

1-(Piperidin-1-yl)-3-(4-propoxyphenyl)pentan-3-ol

Cat. No.: B15008796
CAS No.: 446054-28-0
M. Wt: 305.5 g/mol
InChI Key: XEUICYHPOPUKPU-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-3-(4-propoxyphenyl)pentan-3-ol is a tertiary alcohol featuring a piperidine ring linked to a pentan-3-ol backbone substituted with a 4-propoxyphenyl group.

Properties

CAS No.

446054-28-0

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

1-piperidin-1-yl-3-(4-propoxyphenyl)pentan-3-ol

InChI

InChI=1S/C19H31NO2/c1-3-16-22-18-10-8-17(9-11-18)19(21,4-2)12-15-20-13-6-5-7-14-20/h8-11,21H,3-7,12-16H2,1-2H3

InChI Key

XEUICYHPOPUKPU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC)(CCN2CCCCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis

Property 1-(Piperidin-1-yl)-3-(4-propoxyphenyl)pentan-3-ol 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol Tolperisone (Reference)
Molecular Weight ~307.4 g/mol 261.4 g/mol 281.4 g/mol
Aromatic Substituent 4-propoxyphenyl 2,4,6-trimethylphenyl 2-methylphenyl
Hydroxyl Position C3 (tertiary alcohol) C2 (secondary alcohol) N/A
Hydrogen Bonding Likely dimerization via OH (similar to ) Forms hydrogen-bonded dimers Limited data
Lipophilicity (LogP)* Estimated higher (propoxy group) Moderate (methyl groups) Moderate

*Predicted using substituent contributions.

Key Observations :

  • The tertiary alcohol in the target molecule may reduce hydrogen-bonding propensity relative to the secondary alcohol in ’s compound, impacting solubility and crystal packing .

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